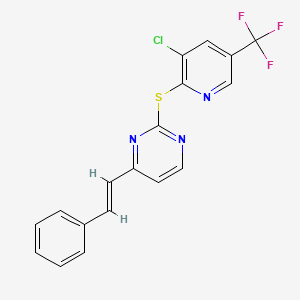

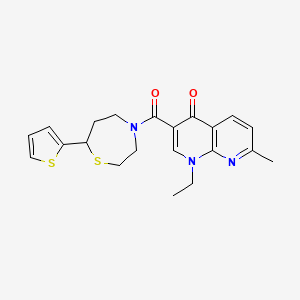

![molecular formula C9H16N2O2 B2868912 (3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide CAS No. 2408937-17-5](/img/structure/B2868912.png)

(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, but the presence of an sp² hybridized nitrogen atom influences its chemical reactivity .

Synthesis Analysis

Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia .Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds. The uniqueness of pyrrole comes from the nitrogen atom, which is part of the ring. This nitrogen atom provides one of the electrons for the aromatic pi system of the ring .Chemical Reactions Analysis

Pyrrole is known to undergo several types of reactions. It can act as a nucleophile, and it can also participate in electrophilic substitution reactions, similar to other aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrrole derivative would depend on the specific groups attached to the pyrrole ring. Factors such as polarity, solubility, melting point, boiling point, and reactivity can be influenced by these groups .Scientific Research Applications

Total Synthesis of Pyrrole–Imidazole Alkaloids

The compound plays a crucial role in the total synthesis of pyrrole–imidazole alkaloids (PIAs), which are sponge-derived secondary metabolites with over 200 members isolated over the past decades . These alkaloids exhibit a broad range of biological activities and display interesting skeletal diversity and complexity. The pyrrole carboxamide moiety, a signature component of PIAs, is incorporated using various strategies ranging from classical amide bond-forming processes to non-traditional bond formation, including the de novo synthesis of the pyrrole itself .

Development of Tubulin Inhibitors

Pyrrole-based carboxamides, including EN300-7539241, have been investigated for their potential as novel tubulin inhibitors targeting the colchicine-binding site . These compounds exhibit potent anti-cancer properties against a broad spectrum of epithelial cancer cell lines, including breast, lung, and prostate cancer. They interfere with the microtubule network and inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

Anti-Cancer Properties

The compound’s ability to disrupt microtubule dynamics makes it a candidate for anti-cancer drug development. It has shown efficacy in inhibiting the growth of HCC1806 breast cancer xenograft tumors in a nude mouse model . This application is particularly promising due to the compound’s strong inhibition of tubulin polymerization and the induction of apoptosis in cancer cells .

Chemical Synthesis and Chromatography

EN300-7539241 is used in chemical synthesis and chromatography as part of a broader range of research applications, including life science, material science, and analytical chemistry . Its purity and stability make it suitable for use in high-precision scientific experiments.

Mechanism of Action

Mode of Action

It’s worth noting that the compound contains a pyrrole ring , which is a common structure in many biologically active molecules. Pyrrole derivatives are known to exhibit a wide range of biological activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3aR,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2)5-11(8(10)12)7-4-13-3-6(7)9/h6-7H,3-5H2,1-2H3,(H2,10,12)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQSMSTZDFFVMF-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2C1COC2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@H]2[C@@H]1COC2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(3aR,6aS)-3,3-dimethyl-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

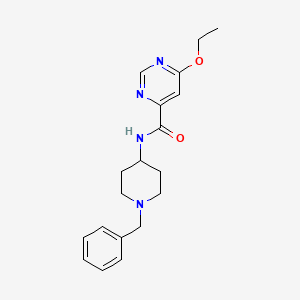

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)

![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)

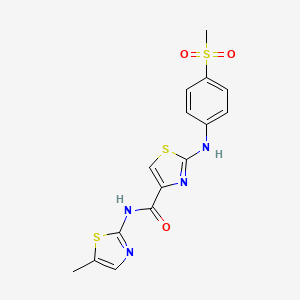

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)

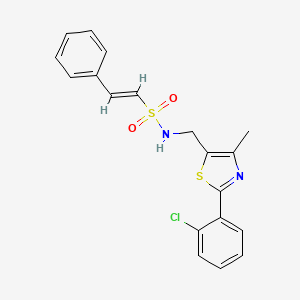

![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)

![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)

![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)

![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)